Cas no 20086-59-3 (Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'R,6S,7'S,9'aS)-)

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'R,6S,7'S,9'aS)- structure
20086-59-3 structure
Product Name:Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'R,6S,7'S,9'aS)-
CAS-Nr.:20086-59-3
MF:C22H28O7
MW:404.453527450562
CID:275977
PubChem ID:10431325
Update Time:2025-04-19

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'R,6S,7'S,9'aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1S,2R,4'aS,5'R,6S,7'S,9'aS)-
    • (1S,1'S,2S,6R,6'S,7'R,9'S)-6-Formyl-7'-hydroxy-5,5-dimethyl-10'-methylene-2',11'-dioxo-3'-oxaspiro[cyclohexane-1,5'-tricyclo[7.2.1.0~1,6~]dodecan]-2-yl acetate
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimeth
    • Trichorabdal H
    • (4'S-(4'alpha(2S*,6R*),4'abeta,5'alpha,7'alpha,9'aalpha))-6-(Acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxospiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde
    • ORDKVFHKMGUXSQ-TURJNOCPSA-
    • 20086-59-3
    • [(1S,1'S,3'R,5S,6S,7R,9S)-3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate
    • InChI=1/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14-,15-,16+,17-,21+,22+/m1/s1
    • Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, 6-(acetyloxy)hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-, (4'S-(4'alpha(2S*,6R*),4'abeta,5'alpha,7'alpha,9'aalpha))-
    • DTXSID00942113
    • 6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate
    • (3'-Formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl) acetate
    • Inchi: 1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14-,15-,16+,17-,21+,22+/m1/s1
    • InChI-Schlüssel: ORDKVFHKMGUXSQ-TURJNOCPSA-N
    • Lächelt: O1C([C@]23C(C(=C)[C@H](C[C@H]([C@H]2[C@]2(C1)[C@H](CCC(C)(C)[C@H]2C=O)OC(C)=O)O)C3)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 404.183503
  • Monoisotopenmasse: 404.183503
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 814
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 7
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 107
  • XLogP3: 1.5

Experimentelle Eigenschaften

  • Dichte: 1.29
  • Siedepunkt: 606.1°Cat760mmHg
  • Flammpunkt: 210.5°C
  • Brechungsindex: 1.561
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